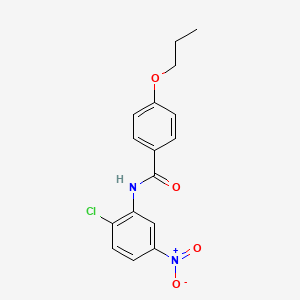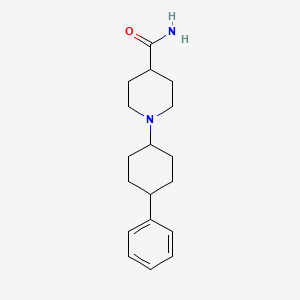
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially developed as a surgical anesthetic, but due to its hallucinogenic and dissociative effects, it was later used recreationally. Despite its illegal status, PCP is still used in some research studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory processes. By binding to the receptor, 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide blocks the flow of calcium ions into the neuron, which disrupts the normal functioning of the receptor. This leads to a decrease in the release of neurotransmitters such as glutamate, which can result in the dissociative and hallucinogenic effects of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide has a wide range of biochemical and physiological effects, including dissociation, hallucinations, and altered perception of time and space. It can also cause motor impairment, ataxia, and nystagmus. In addition, 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide can cause changes in heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
The use of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide in lab experiments has several advantages, including its ability to induce dissociation and hallucinations, which can be useful in studying the effects of altered states of consciousness. However, 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide also has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in human studies.
未来方向
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide, including investigating its potential therapeutic applications in the treatment of neurological disorders such as stroke and traumatic brain injury. In addition, further studies are needed to understand the long-term effects of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide use and to develop safer and more effective treatments for 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide addiction. Finally, research on the mechanism of action of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide may lead to the development of new drugs that target the NMDA receptor and have potential therapeutic applications.
合成方法
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide can be synthesized through several methods, including the reaction of piperidine with cyclohexanone followed by reaction with phenylmagnesium bromide, or the reaction of piperidine with cyclohexanone followed by reaction with phenylacetic acid. The synthesis of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide is complex and requires expertise in organic chemistry.
科学研究应用
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. Studies have shown that 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
属性
IUPAC Name |
1-(4-phenylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c19-18(21)16-10-12-20(13-11-16)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRRNSQGWYXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)-4-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4941838.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B4941856.png)
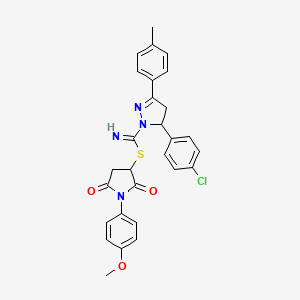
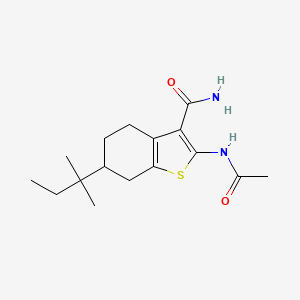
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4941882.png)
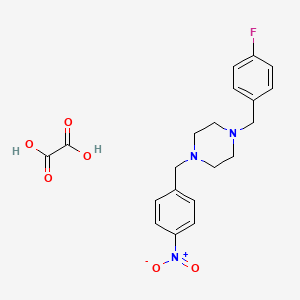
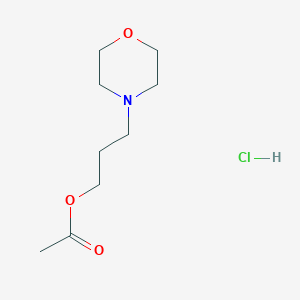
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
